6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide
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Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide is a complex heterocyclic compound. This compound is part of the indoloquinoxaline family, known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multi-step protocols. One common method starts with the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized to introduce the bromo, acetic acid, and hydrazide groups.
Industrial Production Methods
the use of microwave-assisted synthesis and transition-metal-catalyzed reactions are promising approaches for scaling up the production .
Chemical Reactions Analysis
Types of Reactions
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: Conversion of methyl groups to carbonyl derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Alkylation and acylation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) is commonly used.
Reduction: Hydrobromic acid at elevated temperatures.
Substitution: Dimethyl sulfate for alkylation.
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide involves DNA intercalation . This process disrupts the normal function of DNA, inhibiting replication and transcription, which can lead to cell death. The compound’s ability to stabilize DNA complexes is crucial for its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure.
NCA0424, B-220, 9-OH-B-220: Highly active derivatives with good DNA binding affinity.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide is unique due to its specific functional groups, which enhance its biological activity and specificity compared to other indoloquinoxaline derivatives .
Properties
CAS No. |
109322-16-9 |
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Molecular Formula |
C23H17BrN6OS |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
1-[[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H17BrN6OS/c24-14-10-11-19-16(12-14)21-22(27-18-9-5-4-8-17(18)26-21)30(19)13-20(31)28-29-23(32)25-15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
InChI Key |
GGYQLJXMWWUJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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